molecular formula C13H24N2O5 B4646122 10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE

10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE

Cat. No.: B4646122
M. Wt: 288.34 g/mol
InChI Key: SFYCIXBVHFZXHH-UHFFFAOYSA-N
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Description

10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE: is a complex organic compound that features a morpholine ring and a trioxazacyclododecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE typically involves the reaction of morpholine-4-carbonyl chloride with 1,4,7-trioxa-10-azacyclododecane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the morpholine ring.

    Oxidation and Reduction: The morpholine ring can be oxidized to form N-oxides, while reduction can lead to the formation of secondary amines.

    Cyclization Reactions: The trioxazacyclododecane moiety can participate in cyclization reactions to form various cyclic structures.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various cyclic derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The trioxazacyclododecane moiety can form stable complexes with metal ions, influencing their catalytic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

morpholin-4-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c16-13(14-1-5-17-6-2-14)15-3-7-18-9-11-20-12-10-19-8-4-15/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYCIXBVHFZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CCOCCOCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(MORPHOLINE-4-CARBONYL)-1,4,7-TRIOXA-10-AZACYCLODODECANE

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